molecular formula C15H10ClFN2O B1417757 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1097066-43-7

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B1417757
CAS No.: 1097066-43-7
M. Wt: 288.7 g/mol
InChI Key: KFQLUOLTOWQNTB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS No. 1097066-43-7) is an oxazole derivative with the molecular formula C₁₅H₁₀ClFN₂O and a molecular weight of 288.70 g/mol. Its structure features a five-membered oxazole ring substituted with 4-chlorophenyl and 4-fluorophenyl groups at positions 3 and 4, respectively, and an amine group at position 5 . The dual halogen substitution (Cl and F) on aromatic rings is a distinctive feature that influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-11-5-1-10(2-6-11)14-13(15(18)20-19-14)9-3-7-12(17)8-4-9/h1-8H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQLUOLTOWQNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base to form an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazole Derivatives

Compound Name Structural Features Biological Activity/Properties Key Differences vs. Target Compound
4-(4-Chlorophenyl)-1,2-oxazol-5-amine Single 4-chlorophenyl group on oxazole ring Potent anti-inflammatory activity Lacks fluorophenyl group; simpler substitution pattern
3-(4-Methoxyphenyl)-1,2-oxazol-5-amine Methoxy group at position 3 Altered solubility profiles Electron-donating methoxy vs. electron-withdrawing halogens
5-(Trifluoromethyl)-1,2-oxazol-3-amines Trifluoromethyl group on oxazole ring Enhanced metabolic stability CF₃ group increases lipophilicity; no aromatic halogens
5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine 4-Chlorophenyl and ethylamine groups Antibacterial and anticancer properties Ethylamine substituent vs. primary amine; single halogen
5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine Fluorophenyl ethenyl group and methyl substitution Improved stability and reactivity Ethenyl linker introduces conformational flexibility
3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine Fluorine and methyl groups on phenyl ring Unique pharmacokinetic profile Methyl group adds steric bulk; single halogen substitution

Structural and Electronic Effects

  • Halogen Substitution: The target compound’s 4-chlorophenyl and 4-fluorophenyl groups introduce strong electron-withdrawing effects, which polarize the aromatic rings and enhance dipole interactions with biological targets. In contrast, analogs like 4-(4-Chlorophenyl)-1,2-oxazol-5-amine (single Cl) or 5-(4-Fluorophenyl)-N-methyl-1,2-oxazol-3-amine (single F) exhibit less pronounced electronic effects .
  • Dual Aromatic Substitution : The presence of two halogenated aryl groups distinguishes the target compound from analogs with single substitutions. This may lead to synergistic binding in enzyme active sites, as seen in related oxadiazole-triazole hybrids .

Key Research Findings

Comparative Toxicity : Halogenated oxazoles generally show lower cytotoxicity than brominated analogs (e.g., 5-(4-Bromophenyl)-N-propyl-1,2-oxazol-3-amine ), but this requires experimental validation for the target compound .

Biological Activity

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine is a compound belonging to the oxazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine is C15H10ClFN2O. The compound features a chlorophenyl group and a fluorophenyl group attached to an oxazole ring, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and receptor interactions, leading to significant pharmacological effects. The specific pathways affected depend on the context of use, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases and enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with cell proliferation and survival.

Biological Activities

Research has highlighted several key biological activities associated with 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine:

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, although detailed quantitative analyses are still required to establish minimum inhibitory concentrations (MICs).

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine, it is useful to compare it with other oxazole derivatives:

Compound NameBiological ActivityIC50 (µM)Notes
3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amineAnticancer~50Effective against HeLa cells
4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-thiazoleAntimicrobial~100Broader spectrum but less potent
1,2-Oxadiazole DerivativesVarious (anticancer, anti-inflammatory)Varies widelyEstablished as effective in multiple studies

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Cytotoxicity Studies : A study reported that 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine exhibited cytotoxicity against several cancer cell lines with varying degrees of potency. The most sensitive were human cervical carcinoma cells (HeLa) and colon adenocarcinoma cells (Caco-2) .
  • Mechanistic Insights : Research into the mechanism revealed that the compound may inhibit key signaling pathways involved in cell survival and proliferation. Specifically, it was found to affect the NF-kB pathway, which is crucial in inflammatory responses and cancer progression .
  • Synthetic Applications : This compound serves as a building block for synthesizing more complex molecules with enhanced biological activity. Its unique structure allows for modifications that can improve potency or broaden the spectrum of activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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